molecular formula C25H28N2OS B2843266 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946328-18-3

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2843266
CAS RN: 946328-18-3
M. Wt: 404.57
InChI Key: AIDDPLRWGNVSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, also known as BT2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BT2 belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are being investigated for their ability to selectively target androgen receptors in the body.

Scientific Research Applications

Dearomatising Rearrangements and Cyclisation

Dearomatising Rearrangements of Lithiated Thiophenecarboxamides

This study demonstrates the process where thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation upon treatment with LDA. The rearrangements transform the dearomatised products into compounds such as pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the compound's role in synthesizing complex heterocyclic structures (Clayden et al., 2004).

Synthesis of Benzazepines and Derivatives

Synthese von Benzazepinen und ihre Umlagerung

The research outlines the synthesis of benzazepines and their transformation into chinolines and pyrrolo[2,3‐b]chinolines, providing a framework for the generation of new chemical entities that may have potential biological activities. These chemical transformations highlight the utility of related compounds in constructing diverse heterocyclic architectures (Vogel et al., 1969).

Antitumor Agents and DNA-Intercalating Properties

Potential Antitumor Agents and DNA-Intercalating Antitumor Agents

Studies on phenyl-substituted derivatives of DNA-intercalating agents, such as N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide, reveal the compound's role in the ongoing search for antitumor agents with low DNA association constants. These derivatives indicate the significance of the molecular structure in binding to DNA and the potential for solid tumor activity, shedding light on the compound's applicability in developing new antitumor therapies (Atwell et al., 1989).

Functionalized Carboxamides and Antibacterial Activities

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides

This study explores the synthesis and in vitro antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues against drug-resistant bacteria. It emphasizes the role of structural modifications in enhancing antibacterial efficacy, particularly against clinically isolated drug-resistant strains, and underscores the importance of molecular docking studies in understanding the interactions at the active site (Siddiqa et al., 2022).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2OS/c28-25(22-12-10-21(11-13-22)20-8-4-3-5-9-20)26-18-24(23-14-17-29-19-23)27-15-6-1-2-7-16-27/h3-5,8-14,17,19,24H,1-2,6-7,15-16,18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDDPLRWGNVSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.